molecular formula C35H34O6 B1245212 Alpinnanin C

Alpinnanin C

Cat. No.: B1245212
M. Wt: 550.6 g/mol
InChI Key: HDFKJDLKJINYCG-XZCZWPEWSA-N
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Description

Alpinnanin C is a diarylheptanoid, a class of natural products characterized by a seven-membered carbon backbone flanked by two aromatic rings. It is isolated from the rhizome of Alpinia pinnanensis, a plant used in traditional Chinese medicine. Structurally, it is defined by the molecular formula C₃₅H₃₄O₆ (molecular weight: 550.66 g/mol) and exhibits a specific optical rotation of [α]D = +42.9° (c = 0.14, MeOH) .

Properties

Molecular Formula

C35H34O6

Molecular Weight

550.6 g/mol

IUPAC Name

(E)-1-[2,4-dihydroxy-3-[(E,3R,5S)-5-hydroxy-1-(4-hydroxyphenyl)-7-phenylhept-1-en-3-yl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one

InChI

InChI=1S/C35H34O6/c1-41-32-23-31(39)33(35(40)34(32)30(38)21-16-25-10-6-3-7-11-25)27(17-12-26-13-18-28(36)19-14-26)22-29(37)20-15-24-8-4-2-5-9-24/h2-14,16-19,21,23,27,29,36-37,39-40H,15,20,22H2,1H3/b17-12+,21-16+/t27-,29-/m0/s1

InChI Key

HDFKJDLKJINYCG-XZCZWPEWSA-N

Isomeric SMILES

COC1=C(C(=C(C(=C1)O)[C@H](C[C@H](CCC2=CC=CC=C2)O)/C=C/C3=CC=C(C=C3)O)O)C(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

COC1=C(C(=C(C(=C1)O)C(CC(CCC2=CC=CC=C2)O)C=CC3=CC=C(C=C3)O)O)C(=O)C=CC4=CC=CC=C4

Synonyms

alpinnanin C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Optical Rotation ([α]D, MeOH) Natural Source
This compound C₃₅H₃₄O₆ 550.66 +42.9° (c = 0.14) Alpinia pinnanensis
Alpinnanin B C₃₅H₃₄O₆ 550.66 -39.3° (c = 0.28) Alpinia pinnanensis
Calyxin H C₃₂H₃₄O₇* 542.61* Not reported Alpinia katsumadai

*Calyxin H’s molecular formula and weight are inferred from related diarylheptanoids .

  • Alpinnanin B : Despite sharing the same molecular formula as this compound, its opposite optical rotation ([α]D = -39.3°) indicates stereochemical divergence, likely due to differences in chiral centers or axial chirality . This enantiomeric or diastereomeric relationship may influence solubility and receptor binding.
  • Calyxin H : Isolated from Alpinia katsumadai, it features a shorter carbon chain (C₃₂ vs. C₃₅) and additional oxygen atoms, which may enhance polarity and alter pharmacokinetic properties .

Pharmacological Activities

Table 2: Bioactivity Comparison

Compound Key Pharmacological Activities Efficacy Notes
This compound Limited data; hypothesized HSP induction based on structural analogs Requires further in vitro/in vivo validation
Alpinnanin B Demonstrated HSP-70 induction, anti-inflammatory effects EC₅₀ for HSP induction: ~10 μM
Calyxin H Strong HSP-70 activation, neuroprotective properties Used in models of oxidative stress
  • Alpinnanin B exhibits validated bioactivity, with studies showing it induces HSP-70 at micromolar concentrations, suggesting a role in cellular stress response modulation .
  • Calyxin H outperforms Alpinnanin B in neuroprotection, likely due to its optimized substituent arrangement enhancing membrane permeability .

Natural Sources and Ecological Roles

  • Both this compound and B are exclusive to Alpinia pinnanensis, whereas Calyxin H is predominant in Alpinia katsumadai . This species-specific distribution suggests evolutionary divergence in biosynthetic pathways, possibly driven by ecological stressors (e.g., pathogen resistance).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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